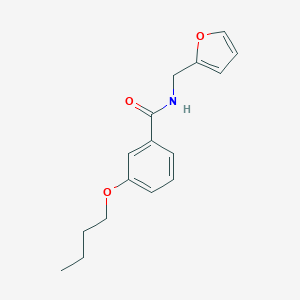
3-butoxy-N-(2-furylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-butoxy-N-(2-furylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BFA or Brefeldin A, and it is a fungal metabolite that was first discovered in 1986. Since then, BFA has been extensively studied for its biological and pharmacological properties, and it has been found to have a wide range of applications in cell biology, immunology, and cancer research.
作用機序
BFA acts by inhibiting the activity of ADP-ribosylation factor (ARF), a protein that plays a critical role in the regulation of protein transport and trafficking in cells. BFA binds to a specific site on ARF, causing it to become inactive and preventing the formation of COPI vesicles, which are responsible for transporting proteins from the ER to the Golgi apparatus. This leads to the accumulation of proteins in the ER and disrupts the normal functioning of the cell.
Biochemical and physiological effects:
BFA has been found to have several biochemical and physiological effects on cells. It has been shown to induce the unfolded protein response (UPR) in cells, which is a cellular stress response that helps to restore protein homeostasis in the ER. BFA has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, BFA has been shown to modulate the immune response by inhibiting the activation of T cells and reducing the production of cytokines.
実験室実験の利点と制限
BFA has several advantages for lab experiments, including its ability to inhibit protein transport and trafficking in cells, its ability to induce the UPR, and its potential as a cancer therapy. However, there are also limitations to the use of BFA in lab experiments, including its toxicity to cells at high concentrations, its potential to interfere with other cellular processes, and the need for careful handling due to its hazardous nature.
将来の方向性
There are several future directions for the study of BFA, including the development of new drugs for the treatment of cancer and viral infections, the investigation of its role in the immune response, and the study of its effects on other cellular processes. Additionally, there is a need for further research on the synthesis and modification of BFA to improve its pharmacological properties and reduce its toxicity. Overall, BFA has the potential to contribute significantly to scientific research and the development of new therapies for a wide range of diseases.
合成法
The synthesis of BFA is a complex process that involves several steps. The first step involves the fermentation of a fungal strain, such as Eupenicillium brefeldianum, which produces BFA as a secondary metabolite. The fermentation process is followed by extraction, purification, and chemical modification to obtain a pure form of BFA. Several methods have been developed for the synthesis of BFA, including chemical synthesis and semi-synthesis, which involve the modification of natural BFA.
科学的研究の応用
BFA has been widely used in scientific research for its ability to inhibit protein transport and trafficking in cells. This compound has been found to block the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of proteins in the ER. This property of BFA has been used to study the mechanisms of protein transport and trafficking in cells, and it has also been used to develop new drugs for the treatment of diseases such as cancer and viral infections.
特性
分子式 |
C16H19NO3 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC名 |
3-butoxy-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H19NO3/c1-2-3-9-19-14-7-4-6-13(11-14)16(18)17-12-15-8-5-10-20-15/h4-8,10-11H,2-3,9,12H2,1H3,(H,17,18) |
InChIキー |
RLVZQVIXBQEMCO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
正規SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B245981.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245982.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B245983.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-bromo-2-furamide](/img/structure/B245986.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B245988.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B245990.png)

![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B245994.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B245996.png)
![2,5-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246003.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B246004.png)
